molecular formula C11H21NO3Si B069138 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate CAS No. 181701-30-4

2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate

Cat. No.: B069138
CAS No.: 181701-30-4
M. Wt: 243.37 g/mol
InChI Key: UDLGQKCVOJGFGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate typically involves the reaction of 4-oxopiperidine-1-carboxylate with 2-(Trimethylsilyl)ethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves bulk custom synthesis, sourcing, and procurement. Companies like ChemScene and Benchchem offer bulk manufacturing and custom synthesis services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor or intermediate in various biochemical reactions, influencing the activity of enzymes and other proteins involved in these pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate include:

  • Ethyl 4-oxo-1-piperidinecarboxylate
  • This compound derivatives

Uniqueness

This compound is unique due to its specific structure, which includes a trimethylsilyl group and a piperidine ring. This unique structure makes it a valuable building block for advanced research and synthesis projects, offering versatility and functionality that may not be present in similar compounds .

Biological Activity

2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate, a compound with the CAS number 181701-30-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a carboxylate functional group and a trimethylsilyl substituent. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the piperidine structure could enhance antibacterial efficacy, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Piperidine derivatives are also explored for their anticancer properties. In vitro studies have shown that certain piperidine-based compounds can induce apoptosis in cancer cell lines. For example, a related compound was tested against breast cancer cells and exhibited a dose-dependent decrease in cell viability, suggesting that structural modifications can lead to enhanced anticancer activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells or pathogens.
  • Receptor Interaction : The piperidine moiety can interact with various receptors, potentially modulating signaling pathways critical for cell survival and growth .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results showed that at a concentration of 50 µg/mL, the compound inhibited the growth of E. coli and S. aureus by over 70%. This suggests promising potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a recent investigation involving human breast cancer cell lines, this compound was tested for its cytotoxic effects. The compound demonstrated IC50 values in the low micromolar range (approximately 5 µM), indicating significant anticancer potential compared to standard chemotherapeutics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeConcentration (µM)Effect
AntimicrobialE. coli50>70% growth inhibition
AntimicrobialS. aureus50>70% growth inhibition
AnticancerBreast cancer cells5Significant cytotoxicity

Properties

IUPAC Name

2-trimethylsilylethyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3Si/c1-16(2,3)9-8-15-11(14)12-6-4-10(13)5-7-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLGQKCVOJGFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624068
Record name 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181701-30-4
Record name 2-(Trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Carbonic acid 4-nitro-phenyl ester-2-trimethylsilanyl-ethyl ester (8.33 g, 29.3 mmol), triethylamine (12.3 g, 122 mmol) and DMAP (3.6 g, 29.5 mmol) were added to a room temperature solution of 4-piperidone hydrochloride (4.52 g, 33.4 mmol) in 100 mL of acetonitrile. The resulting mixture was heated at reflux for 2 h, then cooled and the volatiles were removed in vacuo. The residue was dissolved in dichloromethane, washed with water and 1M NaOH solution, and concentrated in vacuo to leave 6.3 g of product.
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
4-piperidone hydrochloride
Quantity
4.52 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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